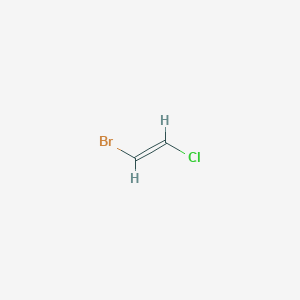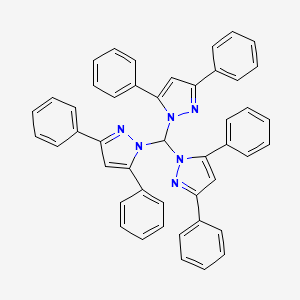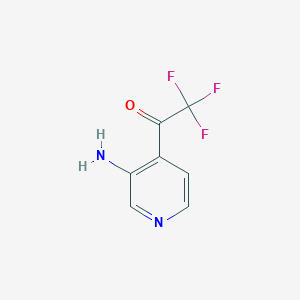
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyridine ring substituted with an amino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 3-amino-4-pyridinecarboxaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a catalyst in the production of dyes and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes involved in metabolic pathways, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone can be compared with other similar compounds such as:
1-(3-Amino-4-pyridinyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(3-Amino-pyridin-4-yl)-methanol: Contains a hydroxyl group instead of the ethanone moiety, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical stability, reactivity, and biological interactions.
Eigenschaften
CAS-Nummer |
1060804-37-6 |
|---|---|
Molekularformel |
C7H5F3N2O |
Molekulargewicht |
190.12 g/mol |
IUPAC-Name |
1-(3-aminopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-12-3-5(4)11/h1-3H,11H2 |
InChI-Schlüssel |
NTWYLYWJCOVQRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)
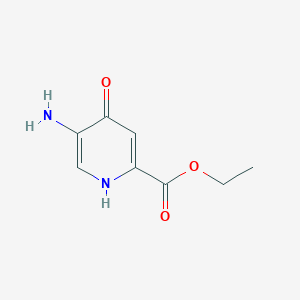

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
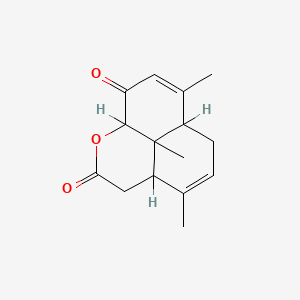
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)
